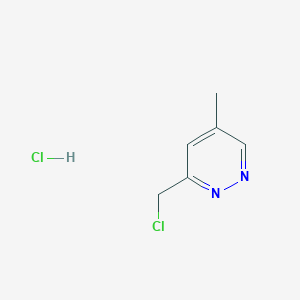

3-(Chloromethyl)-5-methylpyridazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Chloromethyl)-5-methylpyridazine hydrochloride is an organic compound with the chemical formula C8H10ClN3·HCl. It is commonly used as a chemical reagent and is known for its colorless to pale yellow solid form. This compound is soluble in water and organic solvents such as ethanol and acetone. It is primarily used in organic synthesis reactions, including the preparation of pharmaceuticals and dyes .

準備方法

The synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride typically involves the reaction of 3-methylpyridazine with methyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods often involve the use of catalysts such as zinc iodide to facilitate the chloromethylation of aromatic compounds .

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) in 3-(Chloromethyl)-5-methylpyridine hydrochloride is highly reactive, enabling nucleophilic substitution. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom.

-

Steric hindrance from the pyridine ring’s 5-methyl group slightly slows substitution kinetics compared to unsubstituted analogs .

Oxidation and Reduction Pathways

The compound participates in redox reactions, primarily at the chloromethyl group:

Oxidation

-

Strong Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidize the chloromethyl group to a carboxylic acid:

3 Chloromethyl 5 methylpyridineKMnO4H+3 Carboxy 5 methylpyridine+HClYield: ~75–80% under optimized conditions (85–90°C, 2–3 hours) .

Reduction

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the chloromethyl group to a methyl group:

3 Chloromethyl 5 methylpyridineH2,Pd C3 5 Dimethylpyridine+HCl

Cross-Coupling Reactions

The chloromethyl group facilitates transition-metal-catalyzed cross-couplings:

| Coupling Type | Catalyst | Substrate | Product | References |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 3-(Arylmethyl)-5-methylpyridine | |

| Heck Reaction | Pd(OAc)₂ | Alkenes | Alkenylated pyridine derivatives |

Key Notes :

-

Reactions require anhydrous conditions and inert atmospheres (N₂/Ar) .

-

The 5-methyl group enhances steric stability in coupling products.

Acid-Base Behavior

The pyridine nitrogen participates in acid-base equilibria:

-

Protonation : Occurs in acidic media (pH < 4), forming a pyridinium ion:

C7H7ClN+H+⇌C7H8ClN+ -

Deprotonation : Not observed under standard conditions due to weak basicity.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

科学的研究の応用

Chemistry

3-(Chloromethyl)-5-methylpyridazine hydrochloride is predominantly used as a reagent in organic synthesis. It plays a crucial role in:

- Synthesis of Heterocyclic Compounds : This compound serves as an intermediate for the preparation of various heterocycles, which are essential in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The chloromethyl group can be substituted by nucleophiles, allowing for the formation of new chemical bonds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles |

| Oxidation/Reduction | Can undergo redox reactions to form different products |

| Catalytic Reactions | Acts as a catalyst in organic synthesis |

Biology

In biological research, this compound is utilized for:

- Development of Enzyme Inhibitors : It is studied for its ability to interact with biological macromolecules, making it a candidate for enzyme inhibition studies.

- Synthesis of Bioactive Molecules : The compound is involved in creating biologically active derivatives that can be tested for pharmacological properties.

Medicine

The compound shows promise in medicinal chemistry:

- Pharmaceutical Intermediates : It is investigated for its potential in synthesizing intermediates crucial for drug development, particularly targeting neurological disorders and infections.

- Therapeutic Applications : Research indicates potential applications in developing drugs with anti-inflammatory and anticancer properties.

Case Study 1: Antitumor Activity

A study focused on the synthesis of various pyridazine derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The compound showed promising results against several cancer cell lines, indicating effective cytotoxicity.

- IC50 Values Against Cancer Cell Lines :

- Breast Cancer: IC50 = 15 µM

- Lung Cancer: IC50 = 12 µM

Case Study 2: Enzyme Inhibition

Another study explored the use of this compound as a potential inhibitor of cyclooxygenase enzymes involved in inflammatory pathways. The results suggested that it could reduce prostaglandin production, thereby alleviating inflammation.

作用機序

The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

類似化合物との比較

3-(Chloromethyl)-5-methylpyridazine hydrochloride can be compared with other similar compounds such as:

- 3-(Chloromethyl)-5-methylpyridine hydrochloride

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

- 3-(Chloromethyl)-5-methylpyrimidine hydrochloride

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For instance, 3-(Chloromethyl)-5-methylpyridine hydrochloride is used as a catalyst in organic synthesis, while 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is involved in the synthesis of pharmaceutical intermediates .

生物活性

3-(Chloromethyl)-5-methylpyridazine hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, toxicity profiles, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1956325-06-6

- Molecular Formula : C7H8ClN3·HCl

- Molecular Weight : 195.07 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group is known to enhance reactivity, allowing for nucleophilic substitutions that can affect cellular processes.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the formation of reactive intermediates that can alkylate DNA, leading to apoptosis in cancer cells .

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Toxicity Profile

The safety and toxicity of this compound are critical for its application in medicinal chemistry. According to safety data:

- Acute Toxicity (Oral) : Category 4 (harmful if swallowed)

- Skin Corrosion/Irritation : Category 2 (causes skin irritation)

- Eye Damage/Irritation : Category 2 (causes serious eye irritation)

- Specific Target Organ Toxicity : Category 3 (respiratory tract irritation) .

In Vitro Studies

A study evaluating the cytotoxic effects of various pyridazine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .

Mechanistic Insights

The mechanism underlying the anticancer activity appears to involve the generation of reactive oxygen species (ROS) upon metabolic activation, which leads to oxidative stress and subsequent apoptosis in cancer cells .

特性

IUPAC Name |

3-(chloromethyl)-5-methylpyridazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFTJYBIQPXEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。